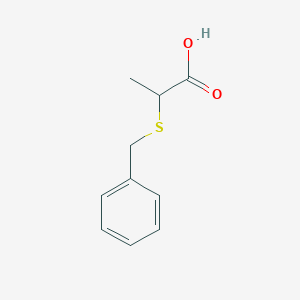

2-(Benzylthio)propanoic acid

説明

Synthesis Analysis 2-(Benzylthio)propanoic acid can be synthesized from benzyl chloride and thiourea as substrates, achieving a yield of 78%. This synthesis involves slow solvent evaporation technique from pure methanol and includes various intermolecular interactions like O–H···O, C–H···O, C–H···S, and C–H···π contacts in the crystal structure (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).

Molecular Structure Analysis The molecular structure of 2-(Benzylthio)propanoic acid in the solid state adopts a bent conformation, as evidenced by single-crystal X-ray and powder diffraction techniques. The crystal structure is stabilized by numerous intermolecular interactions (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).

Chemical Reactions and Properties Palladium/carbon and 2-propanol can catalytically transfer hydrogenation reactions of benzylic compounds, which may be relevant for the modification of 2-(Benzylthio)propanoic acid derivatives. This process involves the quantitative conversion of related alcohols and the selective removal of protective groups from derivatives (Rao & Perlin, 1983).

Physical Properties Analysis Thermal decomposition of 2-(Benzylthio)propanoic acid occurs above 150°C, indicating its thermal stability up to moderate temperatures (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).

Chemical Properties Analysis The compound's chemical properties can be inferred from its reactions and synthesis pathway, particularly its ability to form stable crystalline structures and engage in intermolecular interactions. Its synthesis from benzyl chloride and thiourea suggests it has reactive thioether and carboxylic acid functional groups, which are key for its further chemical modifications and interactions (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).

科学的研究の応用

1. Biological Production of Propionic Acid

- Summary of Application: Propionic acid and its derivatives, including 2-(Benzylthio)propanoic acid, are considered “Generally Recognized As Safe” food additives. They are used as anti-microbial and anti-inflammatory agents, herbicides, and artificial flavors in various industrial applications . Propionic acid is produced via biological pathways using Propionibacterium and some anaerobic bacteria .

- Methods of Application: The production of propionic acid involves the use of microorganisms and renewable biomass. Recent technologies include the use of co-culture, genetic and metabolic engineering, immobilization techniques, and efficient bioreactor systems .

- Results or Outcomes: The biological production of propionic acid has attracted considerable attention due to its economic advantages and alignment with green technology. It also addresses environmental issues associated with its conventional chemical synthesis from petroleum-based feedstock .

2. Nucleic Acid Probes in Bio-Imaging and Diagnostics

- Summary of Application: 2-(Benzylthio)propanoic acid is used in the modification of DNA for the creation of Raman nanoparticle probes. These probes are used for the interrogation of pathological and physiological processes in cells, bioassays, and tissues .

- Methods of Application: Single-stranded DNA (ssDNA) molecules are attached to Au/AgNPs, with one type of ssDNA carrying a 2-(Benzylthio)propanoic acid moiety. This moiety is able to respond to endonuclease activity, releasing from the particle surface .

- Results or Outcomes: The use of these probes has contributed to significant advancements in understanding the role of specific analytes in pathological processes. It has also opened new possibilities for diagnosing health conditions through the utilization of intracellular markers and guiding surgical procedures based on fluorescent or Raman imaging .

3. Food Industry

- Summary of Application: Propanoic acid, which includes 2-(Benzylthio)propanoic acid, is commonly used as a food preservative. It is found in bread and other baked goods .

- Methods of Application: Propanoic acid is added to food products during the manufacturing process to prevent mold and bacterial growth, thereby extending shelf life .

- Results or Outcomes: The use of propanoic acid in the food industry has helped in maintaining the freshness of food products and reducing food waste .

4. Pharmaceutical Industry

- Summary of Application: Propanoic acid, including 2-(Benzylthio)propanoic acid, is used in the pharmaceutical industry. It serves as an important building block in the production of several drugs and medications .

- Methods of Application: Propanoic acid is used in the synthesis of various pharmaceutical compounds. Its antibacterial properties make it a valuable addition to topical ointments and creams for skin infections .

- Results or Outcomes: The use of propanoic acid in pharmaceutical applications has contributed to the development of effective treatments for various health conditions .

5. Production of Polymers

- Summary of Application: Propanoic acid, including 2-(Benzylthio)propanoic acid, is primarily used in the production of polymers . This transparent, colorless liquid possesses a pungent, vinegar-like smell .

- Methods of Application: Propanoic acid can be produced through various methods. Traditionally, it has been produced by the oxidation of propionaldehyde, a process primarily performed in the presence of a catalyst . But, this method is being surpassed by more efficient and eco-friendly synthesis methods .

- Results or Outcomes: The use of propanoic acid in the production of polymers has contributed to the development of effective materials for various industrial applications .

6. Agriculture

- Summary of Application: Propanoic acid is also used as a mold inhibitor in animal feeds .

- Methods of Application: Propanoic acid is added to animal feeds during the manufacturing process to prevent mold growth, thereby extending shelf life .

- Results or Outcomes: The use of propanoic acid in agriculture has helped in maintaining the freshness of animal feeds and reducing waste .

特性

IUPAC Name |

2-benzylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHQITUHYKZKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297122 | |

| Record name | 2-(benzylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylthio)propanoic acid | |

CAS RN |

6182-85-0 | |

| Record name | 6182-85-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

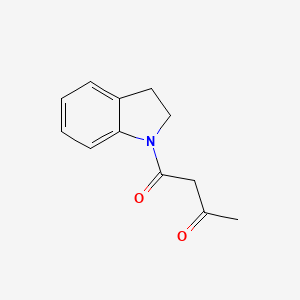

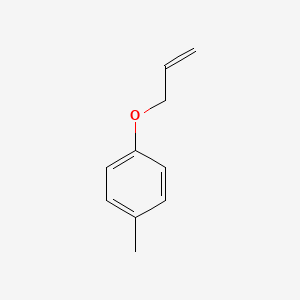

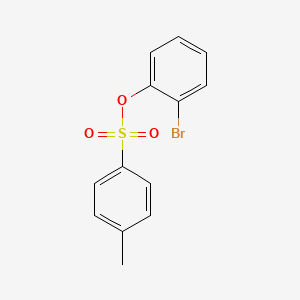

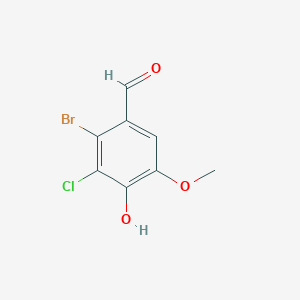

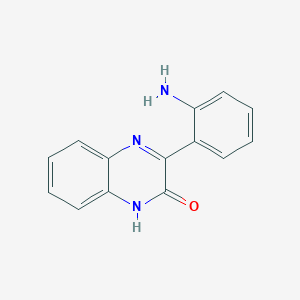

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。